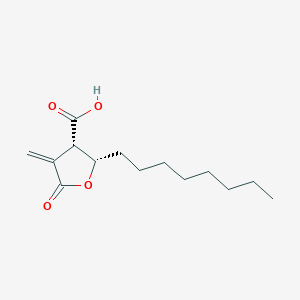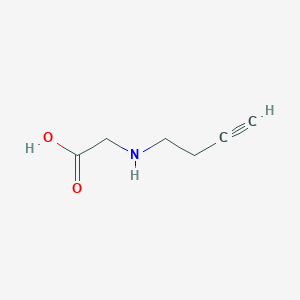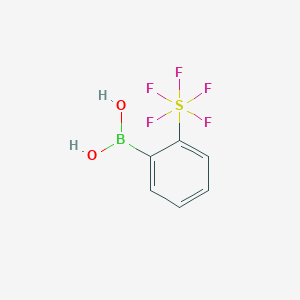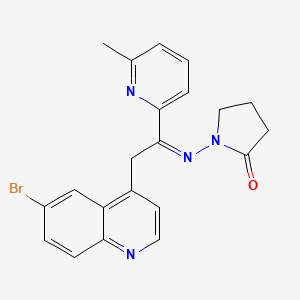
2-Bromo-4-chloro-5-iodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-5-iodophenol: is an aromatic compound with the molecular formula C6H2BrClIO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-5-iodophenol can be achieved through a multi-step process involving halogenation reactions. One common method involves the sequential halogenation of phenol. The process typically starts with the bromination of phenol to form 2-bromophenol, followed by chlorination to obtain 2-bromo-4-chlorophenol, and finally iodination to yield this compound. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine, along with suitable solvents and catalysts .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-chloro-5-iodophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The halogen atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium amide (NaNH2) in liquid ammonia.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced derivatives.
Coupling Products: Biaryl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-4-chloro-5-iodophenol is used as a building block in organic synthesis. Its halogenated structure makes it a versatile intermediate for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its halogen atoms can enhance the biological activity and selectivity of drug candidates.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties. It can also be employed in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloro-5-iodophenol depends on its specific application. In nucleophilic aromatic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the aromatic ring. In biological systems, the compound’s halogen atoms can interact with molecular targets, potentially affecting enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-chlorophenol: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Bromo-5-iodophenol: Lacks the chlorine atom, which can affect its reactivity and selectivity in chemical reactions.
4-Chloro-5-iodophenol: Lacks the bromine atom, which can influence its chemical properties and applications.
Uniqueness: 2-Bromo-4-chloro-5-iodophenol is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of halogens provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and other scientific research applications.
Eigenschaften
Molekularformel |
C6H3BrClIO |
|---|---|
Molekulargewicht |
333.35 g/mol |
IUPAC-Name |
2-bromo-4-chloro-5-iodophenol |
InChI |
InChI=1S/C6H3BrClIO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H |
InChI-Schlüssel |
OTSGJMWRVJNQDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)Cl)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12856014.png)
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12856032.png)



![2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12856059.png)



![5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12856076.png)

![2-(Bromomethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12856083.png)
